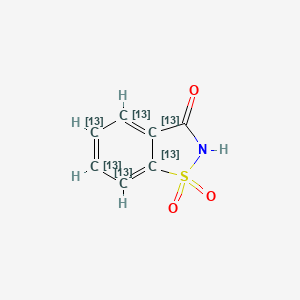

Saccharin-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Saccharin-13C6 is a labeled non-nutritive sweetener and a pharmaceutic aid (flavor). It was formerly listed as reasonably anticipated to be a human carcinogen . Saccharin is a benzoic sulfimide that is about 500 times sweeter than sucrose, but has a bitter or metallic aftertaste, especially at high concentrations . It is used to sweeten products such as drinks, candies, baked goods, tobacco products, excipients, and for masking the bitter taste of some medicines .

Synthesis Analysis

Saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin have been synthesized .

Molecular Structure Analysis

The molecular formula of Saccharin-13C6 is C7H5NO3S . The molecular weight is 189.14 g/mol . The InChI is 1S/C7H5NO3S/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7/h1-4H, (H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 . The Canonical SMILES is C1=CC=C2C (=C1)C (=O)NS2 (=O)=O . The Isomeric SMILES is [13CH]1= [13CH] [13CH]= [13C]2 [13C] (= [13CH]1)C (=O)NS2 (=O)=O .

Chemical Reactions Analysis

Saccharin is known to be involved in a variety of organic transformations when used as a catalyst . Schiff-base formation from the reaction of tryptophan and saccharin has also been reported .

Physical And Chemical Properties Analysis

Saccharin-13C6 is an off-white solid . It has a molecular weight of 189.14 g/mol . The XLogP3 is 0.9 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 71.6 Ų . The heavy atom count is 12 . The formal charge is 0 . The complexity is 303 . The isotope atom count is 6 .

Scientific Research Applications

Catalyst for Organic Transformations

Saccharin-13C6: and its derivatives have been recognized for their role as catalysts in various organic transformations. This application represents a greener and superior catalytic approach, offering benefits such as lower energy requirements, faster reactions, increased selectivity, and decreased use of processing and separation agents .

Synthesis of Bioactive Heterocycles

The derivatives of saccharin, including Saccharin-13C6 , are used in the synthesis of bioactive heterocycles. This is crucial for the development of pharmaceuticals and agrochemicals, where the introduction of the 13C6 label can be used for tracing and studying metabolic pathways .

Source of Functional Groups in Chemical Reactions

Saccharin derivatives act as a source of various functional groups like CO, NH2, SCN, and SCF3 in chemical reactionsSaccharin-13C6 can be particularly useful in this context for its isotopic labeling, which aids in the investigation of reaction mechanisms and the fate of these groups in biological systems .

Green Chemistry Methodologies

The use of saccharin derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processesSaccharin-13C6 contributes to this by providing a non-toxic, biodegradable option for catalysis and synthesis .

Protection and Deprotection of Functional Groups

In synthetic chemistry, protecting groups are used to temporarily mask functional groups during a chemical reactionSaccharin-13C6 derivatives can serve as protecting groups, particularly in situations where isotopic labeling is necessary for subsequent analytical studies .

Analytical Chemistry Applications

Saccharin-13C6: can be used in analytical chemistry as an internal standard for mass spectrometry. Its isotopic label allows for precise quantification and identification of compounds in complex mixtures, enhancing the accuracy of analytical results .

Mechanism of Action

Target of Action

Saccharin-13C6, a labeled non-nutritive sweetener , primarily targets Carbonic Anhydrase 3 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.

Mode of Action

Saccharin-13C6 acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, saccharin-13C6 can interfere with the rapid conversion of carbon dioxide to bicarbonate and protons, potentially influencing various physiological processes that depend on this reaction.

Pharmacokinetics

Like its non-labeled counterpart, saccharin-13c6 is expected to be stable and non-caloric .

Result of Action

Studies suggest that saccharin may have bacteriostatic properties and could influence intestinal inflammation .

Action Environment

The action, efficacy, and stability of Saccharin-13C6 are likely to be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the activity of Carbonic Anhydrase 3 and, therefore, the efficacy of Saccharin-13C6. More research is needed to fully understand these influences .

Future Directions

Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate . Intensive studies on the potential carcinogenicity of saccharin have been performed, extending the limits of our technology to evaluate carcinogenic risk of chemicals . Future studies are warranted to assess the health implications of frequent and chronic saccharin consumption and elucidate the underlying biological mechanisms .

properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)